N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea
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Overview
Description
N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea is an organic compound that features a thiourea group attached to a sulfonylated ethyl chain. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea may involve large-scale batch reactions using automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzene derivatives .
Scientific Research Applications
N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the manufacture of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The thiourea group can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
- 1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
Uniqueness
N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea is unique due to its combination of a sulfonyl group with a thiourea moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application .
Properties
CAS No. |
879489-48-2 |
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Molecular Formula |
C10H14N2O2S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylethylthiourea |
InChI |
InChI=1S/C10H14N2O2S2/c1-7-3-5-9(6-4-7)16(13,14)8(2)12-10(11)15/h3-6,8H,1-2H3,(H3,11,12,15) |
InChI Key |
PHYRLELJPTZNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C)NC(=S)N |
Origin of Product |
United States |
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